2-fluoro-N-(furan-2-ylmethyl)aniline
CAS No.: 908146-94-1
Cat. No.: VC2908286
Molecular Formula: C11H10FNO
Molecular Weight: 191.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908146-94-1 |
|---|---|
| Molecular Formula | C11H10FNO |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | 2-fluoro-N-(furan-2-ylmethyl)aniline |
| Standard InChI | InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |
| Standard InChI Key | JKHLVOFNCMLNRP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NCC2=CC=CO2)F |
| Canonical SMILES | C1=CC=C(C(=C1)NCC2=CC=CO2)F |
Introduction
Chemical Structure and Properties
2-Fluoro-N-(furan-2-ylmethyl)aniline is characterized by a molecular structure that includes a fluorine atom attached to the carbon at position 2 of the aniline ring, with a furan ring connected to the nitrogen via a methyl bridge. This arrangement contributes to its unique chemical behavior and reactivity patterns. The compound has a molecular formula of C11H10FNO and a molecular weight of 191.2 g/mol. The precise structural configuration plays a crucial role in determining its physical properties and chemical interactions.
The compound is identified in chemical databases by its CAS number 908146-94-1, which serves as a unique identifier for research and regulatory purposes. Its standard InChI representation, InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2, provides a standardized way to represent its structure in chemical informatics systems. These identifiers facilitate accurate tracking and referencing of the compound in scientific literature and databases.
Structural Features and Electronic Properties
The presence of fluorine at the ortho position of the aniline ring significantly influences the electron distribution within the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, affecting the reactivity of the nitrogen atom and the aromatic ring. This electronic effect contributes to the compound's distinct chemical behavior compared to non-fluorinated analogs. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, introduces additional reactivity patterns that further define the compound's chemical profile.
Table 1: Key Chemical Properties of 2-Fluoro-N-(furan-2-ylmethyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C11H10FNO |
| Molecular Weight | 191.2 g/mol |
| CAS Number | 908146-94-1 |
| IUPAC Name | 2-fluoro-N-(furan-2-ylmethyl)aniline |
| Appearance | Not specified in available data |
| Solubility | Likely soluble in organic solvents (based on structure) |
The structural configuration of 2-fluoro-N-(furan-2-ylmethyl)aniline, particularly the orientation of the fluorine atom and the furan ring relative to the aniline component, determines its three-dimensional shape and potential for intermolecular interactions. These factors are critical for understanding its behavior in various chemical environments and its interactions with biological systems.
Synthesis Methodology
The synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of furan-2-carbaldehyde with 2-fluoroaniline. This synthetic pathway relies on reducing agents under controlled conditions, often utilizing methanol as a solvent. The reaction is frequently catalyzed by palladium supported on carbon nanotubes (Pd@CNTs), which provides advantages in terms of reaction efficiency and product purity.
Purification and Characterization
Following synthesis, purification procedures typically involve chromatographic techniques to isolate the pure compound. Characterization methods may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized material. These analytical approaches are crucial for ensuring the identity and quality of the compound for subsequent applications.
Applications in Scientific Research
2-Fluoro-N-(furan-2-ylmethyl)aniline demonstrates versatility in various scientific and industrial applications due to its unique structural features. The compound's potential spans several important fields where its specific chemical properties can be leveraged for particular purposes.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, 2-fluoro-N-(furan-2-ylmethyl)aniline serves as a valuable intermediate in the synthesis of more complex bioactive molecules. The presence of the fluorine atom enhances binding affinity to specific enzymes or receptors, potentially modulating various biological activities that could be exploited in drug development. This fluorine-induced modification of binding properties can lead to context-dependent pharmacological effects, making the compound interesting for targeted therapeutic research.
The furan component additionally contributes to potential interactions with biological targets, as furan-containing compounds frequently exhibit diverse pharmacological properties. The combination of these structural elements creates opportunities for developing compounds with novel biological activities and improved drug-like properties.
Applications in Chemical Synthesis
As an intermediate in organic synthesis, 2-fluoro-N-(furan-2-ylmethyl)aniline participates in diverse synthetic pathways leading to more complex organic molecules. Its reactivity profile, influenced by both the fluorinated aniline and the furan components, makes it useful for constructing molecules with specific structural features. The conditions for these synthetic transformations, including temperature, pressure, and solvent selection, are crucial for optimizing yields and selectivity in target molecule production.
Reactivity Profile and Chemical Behavior
The chemical behavior of 2-fluoro-N-(furan-2-ylmethyl)aniline is significantly influenced by its structural components. The fluorine substituent at the ortho position of the aniline ring modifies the electronic properties of the aromatic system, while the furan ring introduces additional reactivity patterns characteristic of heterocyclic compounds.
Electrophilic and Nucleophilic Reactions
The fluorinated aniline component likely exhibits altered reactivity toward electrophilic aromatic substitution compared to unsubstituted aniline, with the fluorine directing incoming electrophiles to specific positions on the ring. The nitrogen atom, functioning as a nucleophilic center, can participate in various reactions with electrophiles, though its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the fluorine atom.
The furan ring, being electron-rich, is prone to electrophilic attack and can undergo various addition reactions and ring-opening processes under appropriate conditions. This reactivity contributes to the compound's versatility in synthetic applications, allowing for selective modifications at different sites within the molecule.
Coordination Chemistry
The nitrogen atom in 2-fluoro-N-(furan-2-ylmethyl)aniline possesses a lone pair of electrons that can coordinate with metal centers, potentially forming complexes with various transition metals. Additionally, the furan oxygen may participate in coordination, creating opportunities for multidentate binding modes. These coordination properties could be exploited in catalysis applications or in the development of metal-organic materials.
Analytical Characterization Techniques
The characterization of 2-fluoro-N-(furan-2-ylmethyl)aniline typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and properties. These analytical approaches provide essential information for research and quality control purposes.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural confirmation of 2-fluoro-N-(furan-2-ylmethyl)aniline. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable information about the chemical environment of atoms within the molecule. The fluorine atom introduces characteristic splitting patterns in the NMR spectra, facilitating structural assignment. Additionally, fluorine-19 (¹⁹F) NMR can provide specific information about the fluorinated position.
Mass spectrometry offers complementary information, confirming the molecular weight and providing fragmentation patterns that are characteristic of the compound's structure. The molecular ion peak at m/z 191 would correspond to the intact molecule, while fragment ions would reflect specific structural features, such as the furan ring and the fluorinated aniline component.
Infrared (IR) spectroscopy can identify functional groups present in the molecule, including the N-H stretching vibration of the secondary amine group, C-F stretching, and characteristic furan ring vibrations. These spectral features collectively provide a fingerprint that confirms the compound's identity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing the purity of synthesized 2-fluoro-N-(furan-2-ylmethyl)aniline. These techniques can separate the target compound from synthetic byproducts or starting materials, ensuring material quality for subsequent applications. Appropriate column selection and mobile phase optimization are crucial for achieving effective separation.
Current Research Trends and Future Perspectives
Research involving 2-fluoro-N-(furan-2-ylmethyl)aniline continues to evolve, with potential developments in synthesis methodologies, applications in medicinal chemistry, and exploration of structure-activity relationships. While specific current research on this compound is limited in the available literature, broader trends in the field suggest several promising directions.
Medicinal Chemistry Opportunities
The exploration of 2-fluoro-N-(furan-2-ylmethyl)aniline and its derivatives in medicinal chemistry applications presents significant opportunities. The compound's structural features, particularly the fluorine substituent and the furan ring, provide a foundation for developing compounds with specific biological activities. Structure-activity relationship studies could reveal how modifications to this core structure influence interactions with biological targets, potentially leading to novel therapeutic agents.
Materials Science Applications
The unique structural features of 2-fluoro-N-(furan-2-ylmethyl)aniline may also find applications in materials science, where fluorinated aromatic compounds often contribute to materials with specific functional properties. The compound's potential for forming coordination complexes with metals could be exploited in the development of catalysts or functional materials with tailored properties.
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